3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-(4-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-15(9(16)17-8)7-3-1-6(14)2-4-7/h1-4,8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOANGJZMMUJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-aminophenylacetic acid with trifluoromethylating agents followed by cyclization with oxazolidinone derivatives. The reaction conditions typically involve the use of strong bases or acids to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group into a less electronegative form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products may include hydroxylated derivatives.
Reduction products may involve the formation of trifluoromethylated amines.
Substitution products can vary widely based on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9F3N2O2
- Molecular Weight : 246.19 g/mol
- Key Functional Groups : Aminophenyl and trifluoromethyl groups enhance its chemical reactivity and biological interactions.
The presence of the trifluoromethyl group increases the lipophilicity of the compound, which can improve its interaction with biological targets, while the aminophenyl group can facilitate hydrogen bonding, enhancing its reactivity in biological systems.
Pharmaceutical Development
Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The unique structure of 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one may enhance this activity by facilitating interactions with bacterial ribosomes, thereby inhibiting protein synthesis .
Case Studies :
- In vitro assays have demonstrated the compound's ability to bind effectively to ribosomal targets, showing promise as a potential antibacterial agent.
- Further studies are required to elucidate its full pharmacological profile, including efficacy and side effects.
Material Science
The compound can be utilized in the development of new materials due to its unique chemical properties. Its ability to undergo various reactions, including nucleophilic substitutions and electrophilic additions, makes it a valuable building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism by which 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Research Findings and Functional Insights
a) Role of Substituents
- Amino Group (4-Aminophenyl): Enhances solubility and hydrogen-bonding capacity compared to non-amino analogs like 5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one. This may improve bioavailability in drug design .
- Trifluoromethyl Group: Increases lipophilicity and metabolic resistance, a feature shared with pesticidal derivatives (e.g., N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives in ) .
c) Contrasting Properties
- Solubility: The amino group in the target compound improves aqueous solubility compared to the trifluoromethylphenyl analog (), which is more lipophilic .
- Thermal Stability : Bis(trifluoromethyl) derivatives () exhibit higher thermal stability due to fluorine’s electron-withdrawing effects, whereas morpholine-containing analogs may have lower melting points .
Biological Activity
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by its unique molecular structure which includes a trifluoromethyl group and an amino substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C10H9F3N2O2
- Molecular Weight : Approximately 246.19 g/mol
- Structural Features :
- A five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
- A 4-aminophenyl group at position 3.
- A trifluoromethyl group at position 5.
The trifluoromethyl group enhances the electrophilicity of the oxazolidinone ring, potentially increasing its reactivity in biological systems. The presence of the amino group facilitates hydrogen bonding interactions, which can further influence its biological activity.
Antibacterial Activity
Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial activity, especially against Gram-positive bacteria. The mechanism of action for these compounds typically involves binding to bacterial ribosomes, inhibiting protein synthesis.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively binds to ribosomal targets. This binding inhibits protein synthesis in bacteria, suggesting potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Enterococcus faecalis | 18 | 50 |
| Streptococcus pneumoniae | 22 | 50 |
Anticancer Potential
Emerging studies have explored the anticancer properties of oxazolidinones. The unique structure of this compound may contribute to its cytotoxic effects against various cancer cell lines.
Case Studies
- FaDu Hypopharyngeal Tumor Cells :
- Cell Proliferation Inhibition :
Pharmacological Profile
The pharmacological profile of this compound suggests it may also possess properties beyond antibacterial and anticancer activities. The trifluoromethyl group can influence lipophilicity and membrane permeability, enhancing bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, and what intermediates are critical for yield optimization?
- The synthesis typically involves cyclocondensation reactions. For example, oxazolidinone derivatives are often synthesized via multi-step processes starting with substituted phenyl precursors. Key intermediates include trifluoromethyl-substituted aromatic amines, which undergo nucleophilic substitution or cyclization under reflux conditions with acetic acid or DMSO as solvents. Purification often employs recrystallization (e.g., ethanol) or column chromatography .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions, particularly the trifluoromethyl group and aminophenyl moiety.
- Infrared (IR) Spectroscopy: Confirms functional groups like the oxazolidinone carbonyl (C=O stretch at ~1750 cm⁻¹) and NH₂ vibrations.
- X-ray Crystallography: Provides definitive proof of stereochemistry and molecular geometry, as demonstrated for structurally similar oxazolidinones .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- The compound exhibits limited solubility in water (<1 mg/mL) but high solubility in polar aprotic solvents like DMSO (127 mg/mL) and ethanol (127 mg/mL). This necessitates the use of DMSO for stock solutions in biological assays and ethanol for recrystallization .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final cyclization step?
- Catalyst Screening: Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency.
- Solvent Optimization: Replacing acetic acid with trifluoroethanol could improve reaction kinetics.
- Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions. Yield improvements from ~60% to 85% have been reported for analogous oxazolidinones through iterative optimization .
Q. How should researchers resolve contradictions between spectral data and computational modeling for this compound?
- Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies in substituent effects.
- Dynamic Effects: Account for rotational barriers in the oxazolidinone ring, which may cause unexpected splitting in NMR spectra.
- Crystallographic Reference: Use X-ray data as a ground truth for bond lengths and angles .
Q. What structure-activity relationship (SAR) insights exist for the trifluoromethyl and aminophenyl groups in biological contexts?
- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability.
- The 4-aminophenyl moiety facilitates hydrogen bonding with target proteins, critical for antimicrobial or enzyme-inhibitory activity. SAR studies on related oxazolidinones (e.g., CETP inhibitors like Anacetrapib) highlight these groups’ roles in potency and selectivity .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
- UPLC-MS/MS: Provides high sensitivity (LOQ ~1 ng/mL) using a C18 column and gradient elution with methanol/water containing 0.1% formic acid.
- Sample Preparation: Protein precipitation with acetonitrile or solid-phase extraction (SPE) minimizes matrix interference.
- Internal Standards: Stable isotope-labeled analogs (e.g., ¹³C/¹⁵N derivatives) ensure accuracy .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
